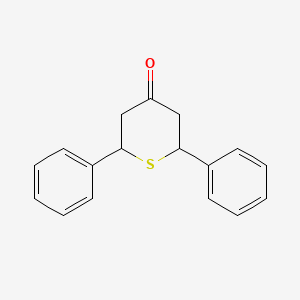

2,6-Diphenyl-tetrahydro-thiopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,6-Diphenyl-tetrahydro-thiopyran-4-one derivatives involves various chemical pathways. One method described involves the transformation from diphenylmethane to 4,4-diphenyl-γ-thiopyran derivatives, which undergo photolysis to produce a mixture of thiabicyclohexene and α-thiopyran derivatives (Gravel & Leboeuf, 1982). Another study explores the photoisomerization of tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans, showing selective rearrangement to form isomeric 2H-thiopyrans in quantitative yields (Rahmani & Pirelahi, 1997).

Molecular Structure Analysis

The crystal structure of 2,6-diphenyl-4H-thiopyran derivatives reveals varied geometries. For instance, the thiopyran unit of certain molecules is observed in a chair form with a tetrahedral geometry around the sulfur atom and a planar geometry at the carbonyl carbon (Thiruvalluvar et al., 2008).

Chemical Reactions and Properties

Various chemical reactions of 2,6-Diphenyl-tetrahydro-thiopyran-4-one have been documented. For example, its reaction with sulfuryl chloride yields dihydrothiopyranone, chlorodihydrothiopyranone, and triehlorotetrahydrothiopyranone derivatives (Allan, Reynolds, & Chen, 1977). Another study demonstrates the ring-opening of thiopyran-thiones followed by intramolecular oxidative coupling to form thiathiophthens (Dingwall, Reid, & Symon, 1970).

Physical Properties Analysis

Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives indicates a favorable nonplanar half-chair conformation, with significant orientation of alkyl and phenyl groups with respect to the sulfur atom (Jafarpour & Pirelahi, 2006).

Chemical Properties Analysis

The photochemical reaction studies of 2,6-Diphenyl-4H-thiopyran-4-one reveal complex pathways, including the formation of benzoic acid and benzoylacetic acid ester upon irradiation in the presence of oxygen (Sugiyama, Sato, & Kashima, 1970). Another reaction pathway involves the synthesis of thiopyran and dihydrothiophene frameworks via regioselective intramolecular C-S fusion (Chowdhury et al., 2014).

Applications De Recherche Scientifique

Chemical Reactions and Compounds Synthesis

2,6-Diphenyl-tetrahydro-thiopyran-4-one exhibits versatile chemical properties useful in synthesizing various compounds. For instance, it reacts with sulfuryl chloride to yield different chlorodihydrothiopyranones, useful in preparing pyrylium dyes (Allan, Reynolds & Chen, 1977). Further, it serves as a precursor in the synthesis of hexasubstituted 4H-thiopyrans, which display photochromism and photoisomerization properties (Pirelahi, Rahmani, Mouradzadegun, Fathi & Moudjoodi, 1996).

Photoisomerization Studies

The compound's photoisomerization has been a subject of kinetic studies, revealing insights into chemical behavior under UV light. This includes the transformation to various isomeric forms with potential applications in photochemistry and material sciences (Rahmani & Pirelahi, 1997).

Crystallography and Structural Analysis

In crystallography, 2,6-Diphenyl-tetrahydro-thiopyran-4-one has been used to analyze molecular conformations and structures. X-ray crystallographic studies have provided insights into its molecular geometry and potential applications in designing molecular materials (Jafarpour & Pirelahi, 2006).

Photophysics and Photochemistry

Its photophysical and photochemical properties have been studied, highlighting how its derivatives behave under UV irradiation, which is relevant for developing new photoresponsive materials (Favaro, Ortica, Elisei & Becker, 2006).

Novel Compounds Formation

2,6-Diphenyl-tetrahydro-thiopyran-4-one is instrumental in creating novel heterocyclic systems, such as thieno[2,3-c]thiopyran derivatives, expanding the chemical library for potential pharmaceutical and material science applications (El-Ghanam, 2006).

Propriétés

IUPAC Name |

2,6-diphenylthian-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHHCQGZVIWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958188 |

Source

|

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenyltetrahydro-4H-thiopyran-4-one | |

CAS RN |

37014-01-0 |

Source

|

| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)